molecular formula C25H22F2N2O3 B13751606 2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate CAS No. 1095208-64-2

2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate

Cat. No.: B13751606
CAS No.: 1095208-64-2
M. Wt: 436.4 g/mol
InChI Key: KDAMRQYVAHQTIS-UHFFFAOYSA-N
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Description

2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1’-biphenyl]-4-yl benzoate is a complex organic compound that features a piperazine moiety, a biphenyl structure, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1’-biphenyl]-4-yl benzoate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps involve:

    Cyclization: The reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base like DBU.

    Deprotection: Removal of protecting groups using reagents such as PhSH.

    Intramolecular Cyclization: Formation of the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve solid-phase synthesis or parallel synthesis techniques to enhance yield and purity. Photocatalytic synthesis methods are also explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1’-biphenyl]-4-yl benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or radical initiators.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1’-biphenyl]-4-yl benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1’-biphenyl]-4-yl benzoate involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The biphenyl structure may contribute to the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Properties

1095208-64-2

Molecular Formula

C25H22F2N2O3

Molecular Weight

436.4 g/mol

IUPAC Name

[4-(2,4-difluorophenyl)-2-(4-methylpiperazine-1-carbonyl)phenyl] benzoate

InChI

InChI=1S/C25H22F2N2O3/c1-28-11-13-29(14-12-28)24(30)21-15-18(20-9-8-19(26)16-22(20)27)7-10-23(21)32-25(31)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3

InChI Key

KDAMRQYVAHQTIS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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